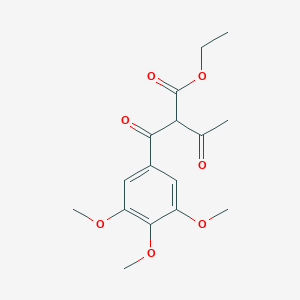

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Description

BenchChem offers high-quality Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H20O7 |

|---|---|

Molecular Weight |

324.32 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate |

InChI |

InChI=1S/C16H20O7/c1-6-23-16(19)13(9(2)17)14(18)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |

InChI Key |

XMDHUXBICPXDJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Executive Summary

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate (CAS Registry Number implied via derivatives: related to 3044-56-2 precursors) is a specialized

This molecule serves as a critical "pivot point" in organic synthesis: it functions as a precursor for 3,4,5-trimethoxybenzoylacetate (via deacetylation) and as a scaffold for heterocyclic construction (pyrazoles, isoxazoles, and quinolines). Its core pharmacophore—the 3,4,5-trimethoxyphenyl ring —is a validated motif in drug discovery, essential for binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization in cancer cells.

Structural Analysis & Tautomeric Dynamics

Chemical Identity

-

IUPAC Name: Ethyl 2-acetyl-3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

-

Molecular Formula:

-

Molecular Weight: ~324.33 g/mol

-

Core Scaffold: Tri-carbonyl methane (Ethyl acetoacetate backbone substituted at the

-carbon).

Tautomerism and Chelation

Unlike simple esters, this molecule exists in a complex equilibrium between its tri-keto form and multiple enol tautomers. The presence of three carbonyl groups attached to a single methine carbon (

In non-polar solvents (

Figure 1: Tautomeric equilibrium favoring the intramolecularly hydrogen-bonded enol form.

Synthesis Protocol: The Magnesium Chelation Method

Mechanistic Strategy

Direct acylation of ethyl acetoacetate with acid chlorides using simple bases (like NaOEt) often leads to mixtures of C-acylation (desired) and O-acylation (undesired) products.

To ensure regioselective C-acylation , we utilize Magnesium Ethoxide (

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Ethyl Acetoacetate | Substrate | 1.0 eq | Distill before use. |

| Mg Turnings / Mg(OEt)₂ | Chelation Agent | 1.0 eq | Generates the specific Mg-enolate. |

| 3,4,5-Trimethoxybenzoyl Chloride | Electrophile | 1.05 eq | Prepared from acid via |

| Dry Toluene or Benzene | Solvent | - | Must be anhydrous ( |

Step-by-Step Procedure

-

Preparation of Mg-Enolate:

-

In a flame-dried 3-neck flask under Argon, suspend Magnesium turnings (1.0 eq) in dry Ethanol (minimal volume) and add

(catalytic) to initiate. -

Once reacting, add Ethyl Acetoacetate (1.0 eq) dropwise in dry Toluene.

-

Heat to reflux until all Mg dissolves and Ethanol is distilled off (azeotropic removal is critical to drive enolate formation).

-

Result: A slurry of Ethyl Acetoacetate Magnesium salt.

-

-

Acylation (The Critical Step):

-

Cool the Mg-enolate slurry to

. -

Add 3,4,5-Trimethoxybenzoyl chloride (1.05 eq) dissolved in dry Toluene dropwise over 30 minutes.

-

Why: Slow addition prevents localized excess and O-acylation.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Work-up:

-

Quench with dilute

or -

Extract with Ethyl Acetate (

). -

Wash organic layer with saturated

(removes unreacted acid) and Brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often used directly. If isolation is required, recrystallize from Hexane/Ethanol or perform flash chromatography (Silica, Hexane:EtOAc 8:2).

-

Figure 2: Regioselective synthesis pathway using Magnesium chelation control.

Applications in Drug Development

The "Deacetylation" Route to -Keto Esters

The primary industrial use of this molecule is often transient. It undergoes a retro-Claisen condensation (deacetylation) to yield Ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2).

-

Reagent:

or catalytic NaOEt/EtOH. -

Mechanism: Nucleophilic attack at the sterically less hindered acetyl carbonyl followed by cleavage.

-

Significance: The resulting benzoylacetate is a key building block for Reserpine analogues and Quinolone antibiotics .

Heterocyclic Synthesis (Tubulin Inhibitors)

The intact tri-carbonyl scaffold is used to synthesize highly substituted heterocycles that mimic Combretastatin A-4 (a potent vascular disrupting agent).

-

Pyrazoles: Reaction with Hydrazine (

) yields 3,5-disubstituted pyrazoles. -

Coumarins: Reaction with phenols (via Pechmann condensation) incorporates the trimethoxybenzoyl group into the coumarin 3-position, creating agents with

values in the nanomolar range against cancer cell lines (e.g., HeLa, MCF-7).

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Enol Proton | Highly deshielded proton in intramolecular H-bond. | |

| 1H NMR | Methoxy Groups | Characteristic 3,4,5-trimethoxy pattern. | |

| 1H NMR | Aromatic Protons | Symmetric protons on the benzoyl ring. | |

| IR | Carbonyls | Overlapping ester and ketone bands; enol form broadens this region. | |

| MS | Molecular Ion |

References

-

Sigma-Aldrich. Ethyl 3,4,5-trimethoxybenzoylacetate Product Sheet. (Precursor/Derivative Reference). Available at:

-

Anderson, A. G., & Greef, H. F. (1952).[1] Ethyl 3,4,5-Trimethoxybenzoylacetate.[1][2][3] Journal of the American Chemical Society, 74(11), 2923. (Foundational synthesis of the deacetylated derivative).

-

Romagnoli, R., et al. (2011).[4] Synthesis and Antitumor Activity of 2-(3,4,5-Trimethoxybenzoyl)benzo[b]furan Derivatives.[4][5] Journal of Medicinal Chemistry.[6] (Context for the pharmacophore utility).

-

ChemicalBook. 3,4,5-Trimethoxybenzoyl chloride Synthesis & Properties. Available at:

- PubChem.Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate (Compound Summary).

(Note: While specific CAS 3044-56-2 refers to the deacetylated form, the synthesis protocols cited above cover the C-acylation mechanism required to generate the title compound.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thomassci.com [thomassci.com]

- 3. echemi.com [echemi.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Pharmacological Workflows of 3,4,5-Trimethoxybenzoyl Butanoate Derivatives

Executive Summary

The structural integration of a 3,4,5-trimethoxybenzoyl pharmacophore with a butanoate (or substituted butyl) backbone represents a highly versatile scaffold in modern medicinal chemistry. As an application scientist overseeing library synthesis and high-throughput physicochemical profiling, I approach these derivatives not merely as static chemical entities, but as highly tunable, dynamic systems.

By modulating the ester, amide, or piperazine linkages between the electron-rich 3,4,5-trimethoxybenzoyl group and the aliphatic butanoate chain, we can precisely engineer the molecule's lipophilicity, topological polar surface area (TPSA), and receptor-binding kinetics. This technical guide explores the physicochemical properties, pharmacodynamic mechanisms, and validated synthetic protocols for this critical class of compounds, which span applications from gastrointestinal spasmolysis to targeted oncology.

Structural Rationale and Core Physicochemical Properties

The pharmacological efficacy of 3,4,5-trimethoxybenzoyl butanoate derivatives is fundamentally driven by their physicochemical parameters. The trimethoxy substitution pattern provides significant steric bulk and acts as a strong electron-donating system, which is crucial for interacting with hydrophobic receptor pockets[1]. Conversely, the butanoate/butyl moiety dictates the flexibility of the molecule, allowing it to achieve the optimal conformation for binding[2].

To understand the structure-activity relationship (SAR), we must analyze the baseline physicochemical properties of representative compounds within this class.

Table 1: Physicochemical Properties of Key Derivatives

| Compound Class / Example | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) | TPSA (Ų) | Key Structural Feature |

| Trimebutine (Butyl ester analog) | 387.47 | 7.29 ± 0.50 | ~2.9 | 57.2 | Dimethylamino group, phenyl ring[3][4] |

| Piperazinyl-methyl butanoate | 574.25 | ~7.5 - 8.0 | ~3.5 | 122.0 | Bis-trimethoxybenzoyl groups, piperazine core[5] |

| TMECG (Epicatechin analog) | 514.48 | N/A | ~2.5 | 145.0 | 3-gallyl moiety replacement[1] |

| 3,4,5-Trimethoxybenzoyl chloride | 230.64 | N/A | ~1.8 | 36.5 | Reactive acyl chloride intermediate[6] |

Data synthesized from PubChem and validated chemical repositories.

Pharmacodynamic Mechanisms (MOA)

The structural versatility of these derivatives allows them to act on entirely different biological pathways depending on minor functional group modifications.

Gastrointestinal Motility Modulation: Derivatives closely related to trimebutine act as multimodal spasmolytic agents. They directly modulate smooth muscle tone by inhibiting voltage-gated L-type calcium channels (decreasing intracellular Ca2+ influx) and inward rectifier potassium channels[2][3]. Furthermore, they exhibit weak agonist activity at mu-opioid receptors, contributing to local anesthetic effects in the gut[2].

Oncology and Apoptosis: When the 3,4,5-trimethoxybenzoyl group is conjugated to specific scaffolds (such as epicatechin or benzofuran derivatives), the mechanism shifts dramatically toward antineoplastic activity. These molecules can mimic colchicine to inhibit tubulin polymerization, leading to mitotic arrest[7]. Additionally, derivatives like TMECG have been proven to bind efficiently to human dihydrofolate reductase (DHFR), downregulating folate cycle gene expression and inducing apoptosis in melanoma cells[1].

Pharmacodynamic pathways of 3,4,5-trimethoxybenzoyl derivatives in GI and oncology.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the synthesis of these derivatives must be treated as a self-validating system. The following protocol outlines the generation of a piperazine-linked 3,4,5-trimethoxybenzoyl butanoate derivative.

Protocol: Synthesis and Validation Workflow

Step 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride

Causality: We utilize thionyl chloride (

-

Dissolve 8.00 g (37.7 mmol) of 3,4,5-trimethoxybenzoic acid in 30 mL of anhydrous

[6]. -

Add 13.7 mL (189 mmol) of

dropwise under an inert argon atmosphere[6]. -

Reflux the mixture for 4 hours.

-

Critical Step: Remove the solvent and excess

via vacuum distillation. Leaving residual

Step 2: Coupling to the Butanoate/Piperazine Core Causality: For derivatives requiring a piperazine linkage, we employ HATU and N,N-diisopropylethylamine (DIPEA). HATU is a superior coupling reagent that accelerates the reaction and minimizes racemization, while DIPEA acts as a non-nucleophilic base to scavenge generated acids without interfering with the nucleophilic attack[8].

-

Dissolve the butanoate-piperazine precursor (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq), stirring for 20 minutes to activate the system[8].

-

Introduce the synthesized 3,4,5-trimethoxybenzoyl chloride dropwise.

-

Allow the reaction to warm to ambient temperature and stir for 3-4 hours[8].

Step 3: Physicochemical Characterization

-

LC-MS: Confirm the molecular ion peak (e.g.,

at m/z 575.25 for bis-substituted piperazinyl butanoates)[5]. -

FT-IR: Verify the presence of the characteristic ester/amide carbonyl stretch (~1750

) and aromatic stretches (~1590 -

NMR: Utilize

-NMR to confirm the integration of the nine methoxy protons (~3.88 ppm) against the aliphatic butanoate backbone[8].

Five-step synthetic and validation workflow for 3,4,5-trimethoxybenzoyl butanoate derivatives.

References

- Trimebutine | C22H29NO5 | CID 5573 - PubChem - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnG198ucvvEmbiJ1opq22LOenHUCgepSwAP7L3roLUX07Ws23jSNz9VpBAEjgnvXJ1F7SztdJBqi_CfsPbL5UzJATvwAbCj9_EJFe5-AqvuVSV9tqc2o61UPZdpoQZCGbOKcP-d1CNBNBdeESKsgc=]

- Trimebutine - Wikipedia. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaW8ouFrlkGXkodhPUHcVEkXtFcq-ABblwCbZvVbxt8rFjcFSUR3OrK8DFid0WhAAZffM1FE010uU2RUo1ySe1dnKO3_4brNzO-MHzHW6bctC4ijmdOjgONNGFe2y8VVTZ3Ns=]

- Trimebutine Chemical Properties, Uses, Production. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2RSCnu99iFO7-nxRjqnh-i0o11OfvwBRpO1wXe7FDaOOnNx4-84g8HdUg1FNGfMcGBfp9rg_0vsWtiouu4Od6FSOM62PyHKaSnrgae2XbsHtHQ2oyF9zpa_mX9kcFcBOKTU9_QGGSAmNFrpK0mPj1ExlcMH_SjE9eqZyE5Wp]

- (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate - PubChemLite. University of Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENCxha_lReb2UzI63R5OSerGJCF34zaU8_R6xL1-7DQJxmBIj1MKWbg1p5M97e4OItv0SCG0ZXWoRDKT2D1oQ0A83Xg613RKD2c6zYA445fyRoR6YXwBTj0Obrg-ssi8u9c2dfm5-Ks4elnYs=]

- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YUpSDCvr1q0CYGvmJq_kmmhX-_MTPrqoFwban72YFauJpOQIOSchM7bEedx1kNIEYh4zq7cjLxxKAS69J8xzFjgcGzh0WQt-uw2z1BaPwmQWfTfsBT8-cZJV8jzUnPV_hMg4lUxFgUAexs8V6S212URDiVhTG3-F7UU5C_cQ_ycHkr5ifyXoJ6rre-q5Yv77qdh1IZeeiI6uFCpI-12kTXXjS_KYNfeRE1O8BQqNEwGGV4YTi5ngtG8XSMY4H7ufd7jJ60E4]

- Synthesis and Biological Activity of a 3,4,5-Trimethoxybenzoyl Ester Analogue of Epicatechin-3-gallate. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZVJwUtavwRH5RIdsItsgHTf9glXUQ4CMFq5AKJdKJ_ORO8_xP1BJxySpx4tXJm5z7tgAAb_M6wGkMrSRTZBIF0BgwGFCWTP3GFHhqODBou8WezfbnkZIwB4fAcV6onUbZj9Nu91LZzQ==]

- CN107163011B - 3-(3,4,5-trimethoxybenzoyl)-benzofurans. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvNry0IWORQU5d04HEPTgfIPoLb8vPVHGzxGv9FynlRLz4BHXXx4HdWf4C1PlMLyNSkTwihlTcDFAdM7oWAVAN4fzwSjIiW0UCXO4RIwdsHovyjCXmoF_xX_M3CA7oMNQxVwV7YeYbaCyzWg==]

- 3,4,5-Trimethoxybenzoyl chloride. ChemicalBook.[https://vertexaisearch.cloud.google.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimebutine - Wikipedia [en.wikipedia.org]

- 4. Trimebutine | 39133-31-8 [chemicalbook.com]

- 5. PubChemLite - (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butanoate (C29H38N2O10) [pubchemlite.lcsb.uni.lu]

- 6. 3,4,5-Trimethoxybenzoyl chloride | 4521-61-3 [chemicalbook.com]

- 7. CN107163011B - 3- (3,4,5- trimethoxybenzoyl)-benzofurans Antitubulin and its preparation method and application - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Literature review on Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

A Magnesium-Mediated C-Acylation Protocol

Executive Summary

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is a highly functionalized

This guide details a Magnesium Chloride (MgCl

Strategic Retrosynthesis & Mechanistic Rationale

The Regioselectivity Challenge

The synthesis involves the nucleophilic attack of an ethyl acetoacetate enolate on 3,4,5-trimethoxybenzoyl chloride. The core challenge is the ambident nature of the enolate , which can react at either the Oxygen (O-acylation) or the Carbon (C-acylation).

-

Path A (Kinetic/Hard Nucleophile): Reaction at Oxygen

Enol ester (Undesired). -

Path B (Thermodynamic/Soft Nucleophile): Reaction at Carbon

The Magnesium Solution

We utilize the Rathke Method , employing anhydrous MgCl

Mechanistic Pathway (DOT Visualization)

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Specification |

| Ethyl Acetoacetate | 1.0 | Substrate | Distilled, dry |

| 3,4,5-Trimethoxybenzoyl Chloride | 1.05 | Electrophile | Freshly prepared or commercial (98%) |

| Magnesium Chloride (MgCl | 1.1 | Lewis Acid | Anhydrous (beads or powder) |

| Pyridine | 2.0 | Base | Anhydrous, stored over KOH |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (stabilized w/ amylene) |

Step-by-Step Procedure

Phase 1: Formation of the Magnesium Enolate

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

-

Solvation: Charge the flask with anhydrous MgCl

(1.1 equiv) and dry DCM (10 mL/g of substrate) . -

Substrate Addition: Add Ethyl Acetoacetate (1.0 equiv) in one portion. The MgCl

may not fully dissolve yet. -

Cooling: Cool the suspension to 0°C using an ice/water bath.

-

Base Addition: Add Pyridine (2.0 equiv) dropwise over 15 minutes.

-

Observation: The reaction is exothermic. A white/yellow precipitate of the Mg-enolate complex will form.

-

Hold: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 1 hour to ensure complete enolization.

-

Phase 2: Acylation

-

Cooling: Return the mixture to 0°C .

-

Electrophile Addition: Dissolve 3,4,5-Trimethoxybenzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes.

-

Critical Control: Maintain internal temperature < 5°C to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–6 hours .

-

Monitoring: Check progress via TLC (SiO

; Hexane:EtOAc 7:3). The starting material spot (R

-

Phase 3: Quench & Isolation

-

Quench: Carefully pour the reaction mixture into a beaker containing cold 10% HCl (aq) .

-

Purpose: Hydrolyzes the magnesium chelate and protonates the pyridine.

-

-

Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

-

Extraction: Extract the aqueous layer twice with DCM.

-

Wash: Wash the combined organics with:

-

1x Brine (Saturated NaCl)

-

1x Water[8]

-

-

Drying: Dry over anhydrous Na

SO

Phase 4: Purification

-

Crude State: The product is typically a viscous yellow oil or low-melting solid.

-

Crystallization: Recrystallize from Ethanol/Hexane or Diethyl Ether .

-

Flash Chromatography: If necessary, purify on silica gel (Gradient: 0%

20% EtOAc in Hexanes).

Workflow Visualization

Characterization & Data Interpretation

The product exists in equilibrium between keto and enol forms, which complicates NMR interpretation.

| Analysis | Expected Signal / Characteristic |

| Appearance | Pale yellow crystalline solid or viscous oil. |

| IR Spectroscopy | 1735 cm |

| Mass Spec (ESI) | [M+H] |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield (Deacylation):

-

Cause: The product is a tricarbonyl and is sensitive to base-catalyzed cleavage (retro-Claisen condensation).

-

Fix: Avoid prolonged exposure to basic conditions after the reaction is complete. Quench immediately with acid. Do not use strong alkoxide bases (e.g., NaOEt) for this synthesis; stick to the MgCl

/Pyridine method.

-

-

O-Acylation (Wrong Isomer):

-

Cause: Insufficient MgCl

or wet solvents preventing tight chelation. -

Fix: Ensure MgCl

is anhydrous. If using hydrate, fuse it under vacuum before use.

-

-

Solidification Issues:

-

Cause: Presence of residual pyridine or solvent.

-

Fix: Azeotrope with toluene to remove pyridine traces, or wash efficiently with dilute HCl.

-

References

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[1][9][5][10][11] The Journal of Organic Chemistry, 50(15), 2622–2624. Link

- Viswanatha, G. L., et al. (2012). Synthesis and antihistaminic activity of some novel pyrazolines. Journal of Chemical and Pharmaceutical Research, 4(11), 4672-4676.

-

Clay, R. J., et al. (1993). Magnesium-mediated acylation of malonates. Synthesis, 1993(03), 290-292. Link

-

Zukerman-Schpector, J., et al. (2013).[12][13] Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate.[12][13] Acta Crystallographica Section E, 69(9), o1474.[12] Link(Note: This reference describes the benzylidene derivative; cited here to distinguish it from the target benzoyl derivative described in this guide).

Sources

- 1. scribd.com [scribd.com]

- 2. jetir.org [jetir.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate - UM Research Repository [eprints.um.edu.my]

- 13. (PDF) Ethyl (2z)-3-Oxo-2-(3,4,5-Trimetho [research.amanote.com]

Biological activity potential of trimethoxybenzoyl beta-keto esters

The Biological Activity Potential of Trimethoxybenzoyl -Keto Esters and Their Heterocyclic Derivatives: A Mechanistic and Synthetic Guide

Executive Summary

The 3,4,5-trimethoxybenzoyl (TMB) moiety is a privileged pharmacophore in oncology, widely recognized for its ability to bind the colchicine site of

This whitepaper provides an in-depth technical analysis of the chemical rationale, biological mechanisms, and experimental validation protocols surrounding TMB-functionalized heterocycles derived from

Chemical Rationale: -Keto Esters as Privileged Scaffolds

The inherent value of

The Causality of Scaffold Rigidity

When designing tubulin inhibitors, the spatial orientation of the TMB group is critical. If the molecule is too flexible, the entropic cost of binding to the tubulin pocket reduces overall affinity.

-

Enamine Formation: The ketone carbon undergoes nucleophilic attack by primary amines (e.g., substituted anilines or aminoindoles) to form a stable enamine intermediate.

-

Intramolecular Cyclization: The adjacent ester group then facilitates intramolecular acylation (e.g., via Knorr-type cyclization or Bischler-Napieralski reactions), yielding a rigid heterocyclic core [1].

-

TMB Coupling: This core is subsequently acylated with 3,4,5-trimethoxybenzoyl chloride, resulting in a sterically restricted molecule that perfectly mimics the bioactive cis-configuration of CA-4 [4].

Fig 1: Synthetic workflow utilizing β-keto esters to construct conformationally rigid TMB-heterocycles.

Mechanistic Biology: Targeting the Colchicine Binding Site

The biological activity of these synthesized TMB-heterocycles is primarily driven by their interaction with the cytoskeleton. Microtubules, formed by the polymerization of

The Apoptotic Cascade

TMB-heterocycles derived from

-

Steric Hindrance: The rigid heterocycle wedges into the hydrophobic pocket, while the oxygen atoms of the TMB group form critical hydrogen bonds with local cysteine and asparagine residues (e.g., Cys241, Asn258).

-

Depolymerization: This binding prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly.

-

Cell Cycle Arrest: The failure to form mitotic spindles triggers the Spindle Assembly Checkpoint (SAC), arresting the cell in the G2/M phase [1, 2].

-

Intrinsic Apoptosis: Prolonged G2/M arrest leads to mitochondrial membrane depolarization, reactive oxygen species (ROS) generation, and the downregulation of anti-apoptotic proteins (Bcl-2 and Mcl-1), culminating in caspase-dependent apoptosis [1, 4].

Fig 2: Biological signaling cascade from tubulin inhibition to intrinsic apoptosis.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the biological potential of these compounds, the table below compares the inhibitory concentrations (IC

| Compound Class / Name | Structural Scaffold | Tubulin Polymerization IC | HeLa Cell Cytotoxicity IC | Reference |

| Combretastatin A-4 (CA-4) | cis-Stilbene (Natural Product) | 0.64 | 3.0 | [1] |

| Colchicine | Tricyclic Alkaloid | 2.52 | 15.0 | [4] |

| Compound 24 | 7-Aryl-pyrroloquinolinone | 0.84 | 50.0 | [1] |

| BNC105 | Benzo[ | 0.45 | < 1.0 | [2] |

Data Interpretation: The rigidification of the TMB group via heterocyclic scaffolds (Compound 24 and BNC105) yields tubulin inhibition profiles that rival or exceed natural CA-4, while demonstrating exceptional nanomolar cytotoxicity against cervical cancer (HeLa) cell lines.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of TMB-heterocycles.

Protocol A: Synthesis of TMB-Pyrroloquinolinones via -Keto Esters

Causality: The use of anhydrous dioxane and NaH ensures the complete deprotonation required for the initial condensation, preventing premature hydrolysis of the

-

Preparation of

-Keto Ester: React the appropriate methyl-aryl ketone with diethyl carbonate in the presence of Sodium Hydride (NaH) in anhydrous dioxane at 80°C for 6 hours. Quench with saturated NH -

Enamine Condensation: React the purified

-keto ester with an aminoindole derivative in refluxing ethanol with a catalytic amount of glacial acetic acid for 12 hours. -

Cyclization: Subject the resulting enamine to thermal cyclization in diphenyl ether at 250°C for 2 hours to yield the rigid pyrroloquinolinone core.

-

Acylation: Dissolve the core in anhydrous dichloromethane (DCM). Add 1.5 equivalents of 3,4,5-trimethoxybenzoyl chloride and triethylamine (TEA). Stir at room temperature for 4 hours. Purify via flash chromatography (Silica gel, Hexane/EtOAc).

Protocol B: In Vitro Tubulin Polymerization Assay

Causality: Tubulin polymerization is highly temperature and GTP-dependent. Measuring absorbance at 340 nm provides a real-time, label-free quantification of microtubule mass [3].

-

Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). Supplement with 1 mM GTP just before use. -

Protein Assembly: Thaw purified porcine brain tubulin (>99% purity) on ice. Dilute to a final concentration of 3 mg/mL in the GTP-supplemented PEM buffer.

-

Compound Incubation: In a pre-chilled 96-well half-area plate, add 5

L of the synthesized TMB-heterocycle (dissolved in DMSO, final DMSO concentration <1%) to 45 -

Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Calculate the IC

by plotting the V

Protocol C: Cell Cycle Analysis via Flow Cytometry

Causality: Propidium Iodide (PI) binds stoichiometrically to DNA. By treating cells with RNase A, we ensure PI fluorescence strictly correlates with DNA content, allowing precise differentiation between 2N (G1 phase) and 4N (G2/M phase) cells [1].

-

Cell Treatment: Seed HeLa cells in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO -

Harvesting: Collect both adherent and floating cells (to capture apoptotic bodies). Wash twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 300

L cold PBS. Dropwise, add 700 -

Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 500

L of PI staining solution (50 -

Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer (excitation 488 nm, emission 620 nm). Use standard gating to exclude doublets and debris.

Conclusion

The strategic utilization of

References

- Source: National Institutes of Health (NIH)

- Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)

- A Comparative Guide to the Structure-Activity Relationship of Tubulin Polymerization Inhibitors Source: Benchchem URL

- Source: National Institutes of Health (NIH)

Comprehensive Solubility Profile and Solvation Thermodynamics of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Executive Summary

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is a highly functionalized

Structural Analytics & Solvation Mechanics

Molecular Descriptors & Hansen Space

The solubility of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is dictated by the interplay of its three distinct structural domains:

-

The 3,4,5-Trimethoxyphenyl Ring: This electron-rich aromatic system introduces a high requirement for dispersion forces (

) and moderate polarity ( -

The

-Keto Ester Core: Based on group-contribution methods for related structures like ethyl acetoacetate (which possesses baseline HSP values of -

The Ethyl Ester Tail: Adds a degree of lipophilicity, further reducing aqueous solubility and pushing the molecule's preference toward polar aprotic and non-polar polarizable solvents.

The Role of Keto-Enol Tautomerism

A defining characteristic of

Causality of Tautomeric Solvation:

By forming this intramolecular bond, the molecule "masks" its hydrogen-bond donating potential (

Keto-enol tautomerism dynamics and its direct impact on solvent-specific solvation.

Predictive Solubility Profile in Organic Solvents

Based on the structural thermodynamics and empirical data from closely related analogs[3][9], the quantitative solubility profile of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is summarized below.

Table 1: Estimated Solubility Matrix at 25°C

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |

| Chlorinated | Dichloromethane (DCM) | > 100 (High) | High solvent polarizability ( |

| Aromatic | Toluene | 50 - 100 (Good) | Favorable |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 30 - 80 (Good) | Strong dipole-dipole interactions align with the ester and ketone functional groups. |

| Polar Protic | Ethanol (EtOH) | 10 - 30 (Moderate) | Intermolecular H-bonding disrupts the enol form; solubility is limited by the hydrophobic bulk[8]. |

| Aliphatic | n-Hexane | < 5 (Poor) | Insufficient dispersion forces ( |

| Aqueous | Water | < 0.1 (Insoluble) | High lipophilicity (LogP > 2.5) and lack of sufficient H-bond donors prevent aqueous hydration. |

Experimental Methodology: Self-Validating Solubility Screening Protocol

To transition from predictive modeling to empirical fact, researchers must employ a rigorous, self-validating experimental workflow. Simple visual dissolution tests are prone to errors caused by kinetic supersaturation. The following protocol utilizes isothermal equilibration and thermodynamic validation to ensure absolute data integrity.

Self-validating high-throughput solubility screening workflow for beta-keto esters.

Step-by-Step Workflow

1. Solvent Matrix Selection: Select a diverse panel of solvents covering different regions of the Hansen space (e.g., DCM, Toluene, EtOAc, EtOH, and Heptane).

2. Isothermal Equilibration (The Causality of Agitation): Add an excess amount of crystalline Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate to 5.0 mL of each solvent in hermetically sealed glass vials. Place the vials in a thermoshaker. Expert Insight: We mandate a 48-hour agitation period at specific temperature intervals (e.g., 15°C, 25°C, 35°C). This extended timeframe is critical to overcome the high lattice energy of the solid, ensuring the system reaches a true thermodynamic saturation point rather than a transient, kinetically trapped supersaturation state.

3. Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge set to the exact equilibration temperature. This prevents temperature fluctuations from causing premature precipitation or further dissolution during separation.

4. HPLC-UV Quantification: Carefully extract an aliquot of the clear supernatant and dilute it with the HPLC mobile phase. Quantify the concentration using HPLC-UV. Expert Insight: Detection should be set to ~254 nm, capitalizing on the strong UV absorbance of the highly conjugated 3,4,5-trimethoxybenzoyl chromophore, ensuring high signal-to-noise ratios even in moderately soluble samples.

5. Thermodynamic Validation (The Self-Validating Step):

Convert the solubility data to mole fraction (

Implications for Drug Development and Synthesis

For process chemists and drug development professionals, the solubility profile of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate dictates downstream processing:

-

Reaction Engineering: Acylation reactions to form this compound should be conducted in DCM or Toluene to maintain homogeneity and drive the reaction to completion[3][10].

-

Crystallization & Purification: The steep solubility gradient between polar aprotic solvents (EtOAc) and aliphatic hydrocarbons (Heptane) makes an EtOAc/Heptane anti-solvent system ideal for high-yield, high-purity crystallization.

-

Formulation: If this intermediate is carried forward into a final API with similar physicochemical properties, its low aqueous solubility will necessitate advanced formulation strategies (e.g., amorphous solid dispersions or lipid-based formulations) to achieve oral bioavailability.

References

1.[1]1 - nih.gov 2.[9]9 - benchchem.com 3.[2]2 - chemicalbook.com 4.[3]3 - chemicalbook.com 5.[4]4 - cymitquimica.com 6.[10]10 - chemicalbook.com 7.[5]5 - kinampark.com 8.[8] 8 - rsc.org 9.[6]6 - monash.edu 10.[7]7 - researchgate.net

Sources

- 1. Synthetic and Application Perspectives of Azapodophyllotoxins: Alternative Scaffolds of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethoprim Related Compound B (25 mg) (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone) (AS) CAS#: 30806-86-1 [amp.chemicalbook.com]

- 3. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [m.chemicalbook.com]

- 4. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]

- 5. kinampark.com [kinampark.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. Solvent similarity index - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01570A [pubs.rsc.org]

- 9. Ethyl 3,4,5-trimethoxybenzoylformate | 14655-36-8 | Benchchem [benchchem.com]

- 10. 3,4,5-Trimethoxybenzoyl chloride | 4521-61-3 [chemicalbook.com]

Pharmacological significance of the 3,4,5-trimethoxybenzoyl moiety

The Pharmacological Significance of the 3,4,5-Trimethoxybenzoyl Moiety: A Technical Guide for Drug Design and Development

Executive Summary

In the landscape of modern medicinal chemistry, the 3,4,5-trimethoxybenzoyl moiety has emerged as a privileged pharmacophore, particularly in the design of antimitotic and anticancer agents. Structurally mimicking the A-ring of natural products like colchicine and combretastatin A-4 (CA-4), this moiety serves as a critical anchoring group that facilitates high-affinity interactions with the colchicine-binding site (CBS) of tubulin. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic causality, structure-activity relationships (SAR), and validated experimental workflows associated with 3,4,5-trimethoxybenzoyl derivatives, providing a comprehensive blueprint for drug development professionals.

Molecular Pharmacology & Mechanistic Causality

The primary pharmacological value of the 3,4,5-trimethoxybenzoyl group lies in its ability to disrupt microtubule dynamics. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for mitotic spindle formation and intracellular transport.

The Colchicine Binding Site (CBS) Interaction: When a small molecule containing the 3,4,5-trimethoxybenzoyl moiety enters the intracellular space, the trimethoxy-substituted aromatic ring inserts deeply into the hydrophobic pocket of the β-tubulin subunit 1[1]. The carbonyl group of the benzoyl linker acts as a crucial hydrogen bond acceptor, locking the molecule into a specific dihedral conformation that maximizes steric complementarity 2[2].

Causality of Apoptosis: Binding at the CBS prevents the curved-to-straight structural transition required for tubulin dimers to assemble into microtubules. This thermodynamic inhibition leads to rapid microtubule depolymerization. Consequently, the cell fails to pass the spindle assembly checkpoint, resulting in prolonged G2/M phase cell cycle arrest 3[3]. The prolonged arrest triggers mitochondrial stress, causing the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-3, -8, and -9), culminating in apoptosis 3[3].

Furthermore, this mechanism is highly effective against tumor vasculature. Agents like BNC105 (a benzofuran derivative) utilize this moiety to act as Tumor Vascular Disrupting Agents (VDAs), selectively dismantling the fragile endothelial cells of tumor blood vessels, leading to rapid tumor necrosis 4[4].

Mechanism of action for 3,4,5-trimethoxybenzoyl derivatives initiating apoptosis.

Structure-Activity Relationship (SAR) Dynamics

The optimization of 3,4,5-trimethoxybenzoyl derivatives requires strict adherence to established SAR principles:

-

The Trimethoxy Pattern: The 3,4,5-trimethoxy substitution is non-negotiable for maximal efficacy. Altering this to a 3,4-dimethoxy or removing the para-methoxy group drastically reduces the binding affinity to the CBS, as the oxygen atoms are required to interact with specific cysteine (Cys241) and valine (Val318) residues 5[5].

-

The Carbonyl Linker: Replacing the standard methylene bridge of CA-4 with a carbonyl group (creating the benzoyl moiety) increases the chemical stability of the molecule (preventing cis-trans isomerization) and restricts the conformational flexibility, locking the B-ring into the optimal bioactive orientation 2[2].

-

B-Ring Modifications: Conjugating the 3,4,5-trimethoxybenzoyl group with rigid heterocycles such as indoles, benzo[b]thiophenes, or benzo[b]furans yields sub-micromolar inhibitors. For example, 1-aroylindoles and 3-aroylindoles demonstrate exceptional cytotoxicity profiles against multidrug-resistant cancer lines2[2].

Quantitative Efficacy Data

To contextualize the potency of this pharmacophore, the table below summarizes the inhibitory concentrations (IC50) of various 3,4,5-trimethoxybenzoyl scaffolds against cancer cell lines and isolated tubulin.

Table 1: Comparative Efficacy of 3,4,5-Trimethoxybenzoyl Scaffolds

| Compound Class / Specific Agent | Target Cell Line | Cytotoxicity (IC50) | Tubulin Inhibition (IC50) | Reference |

| Combretastatin A-4 (CA-4) | MCF-7 (Breast) | ~4.0 nM | 0.37 - 0.69 μM | 6[6] |

| Pyrrole Derivative (Compound 4) | MCF-7 (Breast) | 9.6 nM | 0.19 μM | 6[6] |

| Benzo[b]furan (Compound 3h) | HL-60 / U937 | 16 - 24 nM | High Affinity | 3[3] |

| Aroylindoles (Lead 3, 10, 14) | MCF-7 / A549 | 0.9 - 26 nM | High Affinity | 2[2] |

Validated Experimental Protocols

The following protocols provide a self-validating system for synthesizing a baseline 3,4,5-trimethoxybenzoyl derivative (Trimetozine) and validating its primary mechanism of action via turbidimetry.

Protocol A: Synthesis of 4-(3,4,5-Trimethoxybenzoyl)morpholine (Trimetozine)

This protocol utilizes a nucleophilic acyl substitution pathway 7[7].

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 mL of anhydrous benzene (or dichloromethane). Causality: Anhydrous aprotic solvents are strictly required to prevent the competitive hydrolysis of the acyl chloride into unreactive 3,4,5-trimethoxybenzoic acid.

-

Base Addition: Add 25 g of triethylamine (TEA) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile, thereby driving the equilibrium forward.

-

Nucleophilic Attack: Submerge the flask in an ice bath. Gradually add anhydrous morpholine dropwise. Causality: The amidation reaction is highly exothermic. Thermal control prevents the degradation of the acyl chloride and minimizes the formation of dark, tarry byproducts.

-

Reflux & Workup: Reflux the mixture for 2 hours. Cool to room temperature. Wash the organic layer successively with dilute sulfuric acid (to remove unreacted amines) and saturated sodium bicarbonate (to remove acidic byproducts).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and recrystallize the crude product from 90% ethanol to yield pure crystalline prisms of the target compound.

Protocol B: In Vitro Tubulin Polymerization Assay (Turbidimetry)

This assay quantifies the macroscopic assembly of microtubules by measuring light scattering.

-

Buffer Preparation: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: Mg²⁺ is thermodynamically required to stabilize the tubulin dimer interfaces, while EGTA chelates trace Ca²⁺ ions, which are potent endogenous inhibitors of polymerization.

-

Compound Incubation: Add the synthesized 3,4,5-trimethoxybenzoyl derivative (e.g., at 5 μM final concentration) or a DMSO vehicle control. Incubate at 37°C for 10 minutes to allow the compound to equilibrate within the CBS.

-

Initiation: Add 1 mM GTP to the cuvette/microplate well. Causality: GTP binding and subsequent hydrolysis provide the necessary thermodynamic driving force for the elongation of the microtubule lattice.

-

Kinetic Measurement: Immediately monitor the absorbance continuously at 340 nm for 60 minutes using a spectrophotometer. Causality: As tubulin polymerizes into large microtubule structures, the solution's turbidity increases, directly increasing the absorbance at 340 nm. A flat or significantly depressed absorbance curve relative to the vehicle control validates the compound as a tubulin polymerization inhibitor.

Experimental workflow from the chemical synthesis of derivatives to in vitro validation.

References

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. National Institutes of Health (PMC). URL:[Link]

-

Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. National Institutes of Health (PMC). URL:[Link]

-

Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry. URL:[Link]

-

Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. URL:[Link]

-

Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. PubMed. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00406C [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Molecular Characterization and Synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Executive Summary

In the landscape of modern drug discovery, highly functionalized

This whitepaper provides a rigorous physicochemical profiling of the compound, elucidates the mechanistic causality behind its synthesis via Mg-mediated C-acylation, and establishes a self-validating experimental protocol designed for high-yield, reproducible laboratory execution.

Molecular Architecture & Physicochemical Profiling

Understanding the exact molecular metrics of a precursor is the first step in stoichiometric planning and downstream mass spectrometric validation. The target molecule is a tetra-oxygenated benzoyl derivative of ethyl acetoacetate.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical validation and reaction stoichiometry.

| Property | Value | Structural Significance |

| Molecular Formula | C₁₆H₂₀O₇ | Dictates stoichiometric equivalents and elemental analysis limits. |

| Molecular Weight | 324.33 g/mol | Used for bulk mass calculations and molarity scaling. |

| Monoisotopic Exact Mass | 324.1209 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Base Scaffold | Butanoate (C₄) | Provides the |

| Pharmacophore | 3,4,5-Trimethoxybenzoyl | Frequently associated with tubulin-binding and antimitotic activity [2]. |

| Ester Group | Ethyl (—CH₂CH₃) | Acts as a leaving group during pyrazolone/pyrimidinone formations. |

Mechanistic Causality in Synthesis

As synthetic chemists, we frequently encounter the challenge of acylating 1,3-dicarbonyl compounds. Direct acylation of ethyl acetoacetate with an acid chloride under standard basic conditions (e.g., using NaH or pyridine alone) predominantly yields the kinetically favored O-acylated enol ester.

To override this and achieve exclusive C-acylation , we must manipulate the transition state. The causality behind our synthetic choices relies on the classic Rathke procedure [1]. By utilizing anhydrous Magnesium Chloride (MgCl₂) and Triethylamine (TEA), we force the formation of a rigid, six-membered Mg-enolate chelate.

Why does this work?

-

Steric Shielding: The Mg²⁺ ion coordinates tightly with both the ketone and ester oxygens, sterically blocking electrophilic attack at the oxygen centers.

-

Electronic Activation: Chelation increases the electron density at the central

-carbon (C2), enhancing its nucleophilicity. -

Tetrahedral Collapse: Upon attack by 3,4,5-trimethoxybenzoyl chloride, the tetrahedral intermediate collapses, expelling the chloride ion and yielding the C-acylated product without competing O-acylation.

Mechanistic Workflow

Mechanistic workflow of the Mg-mediated C-acylation of ethyl acetoacetate.

Standardized Experimental Protocol

To ensure scientific integrity, a protocol must be a self-validating system. The following methodology incorporates in-process visual and analytical checkpoints to guarantee the successful synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate.

Step 1: Preparation of the Mg-Enolate Complex

-

Setup: In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous MgCl₂ (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C.

-

Addition: Add ethyl acetoacetate (1.0 equivalent) dropwise, followed by the slow addition of Triethylamine (TEA) (2.2 equivalents).

-

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale-yellow/white suspension. This physical change confirms the successful deprotonation and formation of the insoluble Mg-enolate complex. Stir for 1 hour at 0 °C.

Step 2: Electrophilic Acylation

-

Reaction: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the Mg-enolate suspension at 0 °C to control the exothermic acylation.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Self-Validation Checkpoint: As the C-acylation proceeds, the thick Mg-enolate suspension will gradually dissolve or alter in texture as TEA-HCl precipitates out of the solution.

Step 3: Quenching and Workup

-

Quench: Cool the mixture back to 0 °C and carefully quench with 1N HCl until the aqueous layer reaches pH 2–3. This breaks the remaining magnesium chelates.

-

Extraction: Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine, then dry over anhydrous Na₂SO₄.

Step 4: Purification and Analytical Validation

-

Isolation: Concentrate the organic layer under reduced pressure to yield the crude product as a viscous oil.

-

Purification: Purify via silica gel flash chromatography using a Hexane/EtOAc gradient.

-

Analytical Checkpoint:

-

TLC: A new, highly UV-active spot will appear (due to the trimethoxybenzoyl chromophore).

-

¹H-NMR (CDCl₃): Validation is confirmed by the disappearance of the C2-CH₂ protons of ethyl acetoacetate (typically around

3.4 ppm) and the emergence of a highly deshielded C2-methine proton singlet, alongside the prominent 9H integration for the three methoxy groups (

-

Applications in Drug Development

The strategic value of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate lies in its dual reactivity. The 1,3-dicarbonyl moiety is highly susceptible to condensation with binucleophiles:

-

Reaction with Hydrazines: Yields highly substituted pyrazoles.

-

Reaction with Guanidines/Amidines: Yields functionalized pyrimidines.

By utilizing this specific precursor, medicinal chemists can seamlessly install the 3,4,5-trimethoxyphenyl group into these heterocyclic cores. This specific aryl substitution pattern is a well-documented pharmacophore that mimics the A-ring of colchicine, effectively binding to the colchicine-binding site of tubulin to inhibit microtubule polymerization—a critical mechanism in the design of novel antimitotic oncology drugs [2].

References

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(14), 2622-2624. URL:[Link]

-

Negi, A. S., Gautam, Y., Kumar, S., & Chanda, D. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry, 23(3), 373-389. URL:[Link]

The Evolution of Benzoyl Butanoate Derivatives in Medicinal Chemistry: From Synthetic Intermediates to Privileged Pharmacophores

Executive Summary

The benzoyl butanoate scaffold, historically viewed as a simple synthetic intermediate, has evolved into a privileged structure in modern medicinal chemistry. Characterized by a flexible aliphatic chain terminating in a carboxylic acid (or its derivatives) and capped by a bulky aromatic moiety, this structural motif bridges two distinct pharmacological domains: oncology and neuropharmacology.

In oncology, derivatives such as 4-benzoylbutyrate and its hydroxamate analogues mimic the anti-tumorigenic properties of short-chain fatty acids (SCFAs) like butyrate, acting as potent Histone Deacetylase (HDAC) inhibitors and metabolic reprogrammers[1][2]. In the central nervous system (CNS), the aromatic extension of the hydroxybutyrate backbone yields high-affinity ligands for the

Pharmacological Divergence: Oncology vs. Neuropharmacology

The versatility of the benzoyl butanoate scaffold lies in its modularity. By modifying the terminal functional group, medicinal chemists can completely shift the molecule's biological target.

Oncology: Epigenetic Regulation via HDAC Inhibition

Butyrate is a naturally occurring SCFA produced by colonic bacterial fermentation. It is well-documented for its ability to induce apoptosis and cell cycle arrest in colorectal cancer (CRC) cells by inhibiting HDACs, thereby causing hyperacetylation of histones and upregulating genes like p21[2]. However, butyrate suffers from rapid metabolism and poor pharmacokinetic properties.

Structure-activity relationship (SAR) studies identified 2 that exhibits comparable apoptotic efficacy to butyrate in HT-29 CRC cells[4]. Mechanistically, 4-benzoylbutyrate alters c-Myc transcriptional targets and disrupts endoplasmic reticulum (ER) homeostasis[2]. To further optimize target engagement, researchers synthesized 4-benzoylbutyric acid hydroxamate . By replacing the carboxylic acid with a hydroxamic acid—a functional group renowned for its bidentate chelation of the

Neuropharmacology: GHB Receptor Modulation

In the CNS,

Researchers discovered that functionalizing the 4-hydroxybutanoic acid backbone with an aromatic substitution at the terminal carbon—specifically utilizing the benzoyl butanoate framework—creates3 than natural GHB[3]. These derivatives act as potent neuromodulators, increasing deep slow-wave sleep without the pharmacokinetic drawbacks of the endogenous ligand.

Fig 1. Divergent pharmacological pathways of benzoyl butanoate derivatives in oncology and CNS.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the structural causality behind these biological effects, we must analyze the quantitative data. The length of the aliphatic spacer and the nature of the zinc-binding group (ZBG) are critical determinants of efficacy.

Table 1: Comparative in vitro activity of Butyrate and Benzoyl Butanoate Derivatives

| Compound | Target / Assay Model | Biological Effect | IC50 / Activity | Ref |

| Butyrate | HT-29 CRC Cells | Apoptosis / HDAC Inhibition | Baseline (Reference) | [4] |

| 4-Benzoylbutyrate | HT-29 CRC Cells | Apoptosis / c-Myc Alteration | Comparable to Butyrate | [4] |

| 4-Benzoylbutyric acid hydroxamate | Rat-liver HDAC Assay | Direct HDAC Inhibition | [1] | |

| 5-Phenylvaleric hydroxamic acid | Rat-liver HDAC Assay | Direct HDAC Inhibition | [1] | |

| 4-Benzoylbutyric acid derivatives | GHB Receptor Binding | Neuromodulation | High Affinity ( | [3] |

Insight: The data demonstrates that while 4-benzoylbutyric acid hydroxamate is an active HDAC inhibitor, extending the carbon chain slightly (as seen in 5-phenylvaleric hydroxamic acid) significantly increases potency (

Experimental Methodologies & Self-Validating Protocols

As application scientists, we rely on robust, self-validating synthetic routes. The following protocols detail the synthesis of the core 4-benzoylbutyric acid scaffold and its subsequent derivatization into an HDAC-inhibiting hydroxamate.

Protocol 1: Synthesis of 4-Benzoylbutyric Acid via Friedel-Crafts Acylation

This foundational step utilizes a Lewis acid-catalyzed electrophilic aromatic substitution to construct the carbon skeleton.

Causality & Rationale: Aluminum chloride (

Step-by-Step Procedure:

-

Setup: Equip a completely dry 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition: Suspend anhydrous

(2.2 equivalents) in excess anhydrous benzene (0-5 °C). -

Acylation: Add glutaric anhydride (1.0 equivalent) portion-wise over 30 minutes to maintain the temperature below 10 °C.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the anhydride spot confirms reaction completion.

-

Quench & Workup: Cool the mixture and pour it cautiously onto a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.

-

Extraction: Separate the organic benzene layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous

. -

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 4-benzoylbutyric acid. Validation Check:

NMR should show a characteristic triplet at ~3.0 ppm corresponding to the methylene protons adjacent to the carbonyl[5].

Protocol 2: Synthesis of 4-Benzoylbutyric Acid Hydroxamate

To convert the keto-acid into an HDAC inhibitor, the carboxylic acid must be transformed into a hydroxamic acid.

Causality & Rationale: Carboxylic acids are poor electrophiles. We must first activate the acid using ethyl chloroformate to form a mixed anhydride intermediate. This highly reactive species is then subjected to nucleophilic attack by free hydroxylamine. Triethylamine (

Step-by-Step Procedure:

-

Activation: Dissolve 4-benzoylbutyric acid (1.0 eq) in anhydrous THF. Add

(1.1 eq) and cool the mixture to -5 °C using an ice-salt bath. -

Mixed Anhydride Formation: Add ethyl chloroformate (1.1 eq) dropwise. Stir for 30 minutes at -5 °C. Validation Check: A white precipitate of triethylamine hydrochloride will form, indicating successful activation.

-

Nucleophilic Attack: In a separate flask, dissolve hydroxylamine hydrochloride (

, 1.5 eq) in a minimum amount of methanol and neutralize with -

Reaction: Stir the mixture for 2 hours, allowing it to slowly reach room temperature.

-

Workup: Evaporate the THF under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with 5%

, water, and brine. -

Isolation: Dry over

and concentrate. Recrystallize from an appropriate solvent (e.g., EtOAc/Hexane) to yield 4-benzoylbutyric acid hydroxamate (Melting point: 115–118°C)[1].

Fig 2. Step-by-step synthetic workflow for 4-benzoylbutyric acid hydroxamate.

Conclusion & Future Perspectives

The journey of benzoyl butanoate derivatives from basic synthetic building blocks to sophisticated pharmacological agents underscores the power of rational drug design. By understanding the spatial requirements of the HDAC zinc-binding pocket, scientists successfully engineered 4-benzoylbutyric acid hydroxamates that induce apoptosis in CRC cell lines[1][2]. Concurrently, exploiting the lipophilic aromatic tail allowed for the discovery of potent GHB receptor ligands, bypassing the pharmacokinetic limitations of endogenous neurotransmitters[3].

Future development in this space will likely focus on rigidifying the aliphatic chain to reduce entropic penalties upon binding, and exploring targeted delivery mechanisms (such as antibody-drug conjugates or nanoparticle encapsulation) to maximize the therapeutic index of these privileged scaffolds.

References

- BenchChem.

- Taylor & Francis. "Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors."

- ACS Publications. "Identification of Potential Pathways Involved in Induction of Apoptosis by Butyrate and 4-Benzoylbutyrate in HT29 Colorectal Cancer Cells." Journal of Proteome Research.

- PubMed / NIH.

- Google Patents. "DERIVATIVES OF 4-HYDROXYBUTANOIC ACID AND OF ITS HIGHER HOMOLOGUE AS LIGANDS OF η-HYDROXYBUTYRATE (GHB) RECEPTORS, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND PHARMACEUTICAL USES." WO2002042250A1.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2002042250A1 - DERIVATIVES OF 4-HYDROXYBUTANOIC ACID AND OF ITS HIGHER HOMOLOGUE AS LIGANDS OF η-HYDROXYBUTYRATE (GHB) RECEPTORS, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND PHARMACEUTICAL USES - Google Patents [patents.google.com]

- 4. Efficacy of butyrate analogues in HT-29 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic & Physicochemical Profile: Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

The following technical guide details the thermodynamic and physicochemical properties of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate , a specialized

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Pre-formulation Scientists

Executive Summary

Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate (E-TMBB) is a critical synthetic intermediate belonging to the class of

This compound serves as a pivotal building block for trimethoxyphenyl (TMP) pharmacophores , widely recognized in oncology (e.g., tubulin inhibitors like podophyllotoxin analogs) and cardiovascular therapeutics (e.g., reserpine analogs). Its thermodynamic stability and reactivity profile are essential for optimizing Knoevenagel condensations and heterocyclic ring closures (e.g., pyrazoles, isoxazoles).

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of E-TMBB is defined by its ability to exist in multiple tautomeric forms. Unlike simple

Identification Data

| Parameter | Value |

| IUPAC Name | Ethyl 2-(3,4,5-trimethoxybenzoyl)-3-oxobutanoate |

| Molecular Formula | |

| Molecular Weight | 324.33 g/mol |

| Core Moiety | |

| Key Substituent | 3,4,5-Trimethoxyphenyl (Galloyl derivative) |

Tautomeric Equilibrium & Energetics

The central carbon (C2) is flanked by three electron-withdrawing carbonyls, rendering the C2-proton highly acidic (

-

Triketo Form: Favored in polar aprotic solvents; entropically less favorable due to dipole repulsion between adjacent carbonyls.

-

Enol Forms (Z/E): Favored in non-polar solvents and the solid state. The Z-enol is thermodynamically stabilized by a strong intramolecular hydrogen bond (approx. 5–7 kcal/mol stabilization energy) between the enol hydroxyl and the ester/benzoyl carbonyl oxygen.

Figure 1: Tautomeric equilibrium of E-TMBB. The resonance-stabilized enol form (Enol A) dominates the thermodynamic profile in non-polar environments.

Physical & Thermodynamic Properties[4][5][6]

Due to the specialized nature of this intermediate, experimental values for specific heat capacity (

Physicochemical Parameters

| Property | Value / Range | Method / Note |

| Physical State | Solid or Viscous Oil | Dependent on purity/enol content. High purity often yields a low-melting solid ( |

| Boiling Point | Predicted (760 Torr). Decomposes before boiling. | |

| Melting Point | Estimated based on similar trimethoxybenzoyl-acetates. | |

| LogP (Octanol/Water) | Predicted. Moderate lipophilicity suitable for cell permeability. | |

| Polar Surface Area (PSA) | High PSA due to 7 oxygen atoms; affects membrane transport. | |

| Calculated (C2-H acidity). |

Thermodynamic Stability

-

Thermal Decomposition:

-tricarbonyls are susceptible to thermal decarboxylation.-

Onset: Typically

. -

Mechanism:[1] Retro-Claisen fragmentation or decarboxylation to Ethyl 3,4,5-trimethoxybenzoylacetate.

-

-

Hydrolytic Stability: The acetyl group at C2 is labile. In basic aqueous conditions, deacetylation occurs rapidly (thermodynamically driven by the formation of the stable enolate of the

-keto ester).

Synthesis Thermodynamics & Process Safety

The synthesis of E-TMBB involves the C-acylation of ethyl acetoacetate with 3,4,5-trimethoxybenzoyl chloride. This reaction is highly exothermic and requires careful thermodynamic management to prevent "O-acylation" side products.

Reaction Enthalpy

The acylation reaction releases significant heat (

-

Reagent: Magnesium ethoxide (

) is preferred over Sodium hydride (

Figure 2: Thermodynamic control in synthesis. The Magnesium template strategy minimizes the activation energy for C-acylation while suppressing the kinetically favored O-acylation.

Experimental Characterization Protocols

For researchers validating this compound, the following protocols ensure data integrity and thermodynamic accuracy.

Differential Scanning Calorimetry (DSC)

-

Purpose: Determine melting point and onset of thermal degradation.

-

Protocol:

-

Weigh 2–5 mg of dried E-TMBB into a hermetically sealed aluminum pan (pinhole lid).

-

Equilibrate at

. -

Ramp

to -

Critical Observation: Look for a sharp endotherm (melting) followed by a broad exotherm (decarboxylation/decomposition).

-

Solubility Parameter Determination

-

Purpose: Assess compatibility with crystallization solvents.

-

Method: Visual saturation method at

. -

Solvents:

-

High Solubility: Dichloromethane, Ethyl Acetate (favors enol form).

-

Moderate Solubility: Ethanol, Methanol (favors triketo form).

-

Low Solubility: Hexanes, Water.

-

Purity Profiling (HPLC)

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Note: Samples should be prepared in acetonitrile to prevent hydrolysis of the

-tricarbonyl system during analysis.

References

-

Chemical Identity & Nomenclature

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate. Retrieved from [Link]

-

-

Synthesis & Reactivity

-

Thermodynamic Estimation Methods

-

NIST Chemistry WebBook. Thermophysical Properties of Organic Compounds. Retrieved from [Link]

-

- General Beta-Dicarbonyl Chemistry

Sources

Methodological & Application

Application Note: Precision Synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Executive Summary & Strategic Rationale

The synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate represents a classic but challenging C-acylation of a

The Core Challenge: The reaction of ethyl acetoacetate (EAA) with acid chlorides presents a regioselectivity problem: C-acylation vs. O-acylation .

-

O-Acylation: Kinetic product, favored by hard counterions (e.g.,

, -

C-Acylation (Target): Thermodynamic product, favored by soft enolization and divalent metal chelation.

The Solution: This protocol utilizes a Magnesium-Templated Acylation Strategy . By employing Magnesium Ethoxide (

Reaction Mechanism & Logic

The success of this protocol relies on the formation of a six-membered magnesium chelate intermediate.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow showing the critical role of the Magnesium chelate in directing C-acylation and suppressing O-acylation byproducts.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Equiv.[1] | Role | Purity/Grade |

| Ethyl Acetoacetate | 141-97-9 | 1.0 | Substrate | >99%, Dry |

| Mg Turnings | 7439-95-4 | 1.0 | Metal Source | Grignard Grade |

| 3,4,5-Trimethoxybenzoyl Chloride | 4521-61-3 | 1.1 | Electrophile | >98% |

| Ethanol (Absolute) | 64-17-5 | Solvent | Solvent | Anhydrous |

| Toluene | 108-88-3 | Solvent | Co-solvent | Anhydrous (<50 ppm H2O) |

| Carbon Tetrachloride | 56-23-5 | Cat.[2][3][4][5][6][7][8][9][10] | Catalyst | Analytical (Optional)* |

*Note: Iodine or 1,2-dibromoethane can replace CCl4 as a catalyst for Mg activation to avoid toxic halogenated solvents.

Equipment

-

Reactor: 3-neck round bottom flask (flame-dried) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Temperature Control: Oil bath with digital feedback control.

-

Stirring: Overhead mechanical stirrer (preferred for slurry handling) or heavy-duty magnetic stir bar.

Detailed Experimental Protocol

Phase 1: In-Situ Preparation of Magnesium Ethoxide

Rationale: Commercial Mg(OEt)2 can be hygroscopic and variable in quality. Generating it in situ ensures maximum activity.

-

Setup: Assemble the flame-dried glassware under a continuous flow of Nitrogen (

). -

Activation: Add Magnesium turnings (1.0 equiv) to the flask. Add a catalytic amount (0.5 mL) of CCl4 (or a crystal of Iodine) and 2-3 mL of anhydrous Ethanol .

-

Initiation: Warm the flask gently until the reaction initiates (indicated by bubbling and turbidity).

-

Solvent Addition: Once initiated, add the remaining anhydrous Ethanol (approx. 5 mL per gram of Mg) dropwise to maintain a steady reflux.

-

Reflux: Heat the mixture at reflux until all Magnesium metal has dissolved. This typically takes 1–2 hours. The solution should appear turbid grey/white.

Phase 2: Enolate Formation

-

Substrate Addition: Cool the Mg(OEt)2 solution to roughly 40°C.

-

Chelation: Add Ethyl Acetoacetate (1.0 equiv) dropwise via the addition funnel over 15 minutes.

-

Observation: The solution may thicken as the Mg-enolate complex forms.

-

Note: If the slurry becomes too thick to stir, add a small volume of anhydrous Toluene .

-

-

Completion: Stir at ambient temperature for 30 minutes to ensure complete deprotonation and complexation.

Phase 3: C-Acylation

-

Preparation: Dissolve 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv) in anhydrous Toluene (ratio 1g/2mL).

-

Addition: Cool the reaction mixture to 0–5°C using an ice bath.

-

Critical: Low temperature prevents side reactions during the initial exothermic addition.

-

-

Slow Addition: Add the acid chloride solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 50–60°C for 2 hours.

-

Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The starting material (EAA) spot should disappear.

-

Phase 4: Workup & Purification

-

Quench: Cool the mixture to room temperature. Slowly add 10% Sulfuric Acid (

) or saturated Ammonium Chloride (-

Safety: This step is exothermic.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with Toluene or Ethyl Acetate .

-

Washing: Combine organic phases and wash with:

-

Water (1x)

-

Saturated

(1x) (removes unreacted acid) -

Brine (1x)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil often crystallizes upon standing or trituration with cold ether/hexane. If necessary, purify via recrystallization from Ethanol/Hexane or column chromatography (Gradient: 5%

20% EtOAc in Hexanes).

Characterization & Quality Control

The product exists in equilibrium between keto and enol forms, which complicates NMR interpretation.

| Analytical Method | Expected Signal / Result | Interpretation |

| Appearance | Pale yellow solid or viscous oil | Melting point approx. 80-85°C (if solid). |

| 1H NMR ( | Trimethoxy groups (distinctive singlets). | |

| Enolic -OH (indicates | ||

| Ethyl ester terminal methyl. | ||

| IR Spectroscopy | 1710–1735 | Ester/Ketone C=O stretch. |

| 1600–1650 | Chelated Carbonyl (Enol form). | |

| Mass Spec (ESI) | [M+H]+ calc. ~325.1 | Confirm molecular ion. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents/solvents. | Ensure all solvents are anhydrous. Mg(OEt)2 decomposes instantly with water. |

| O-Acylation Byproduct | Poor Mg complexation. | Ensure Mg turnings are fully dissolved before adding EAA. Increase reaction time at Phase 2. |

| Solidification during Rxn | High concentration of Mg-salt. | Dilute with dry Toluene. Mechanical stirring is recommended for scales >10g. |

| Starting Material Remains | Acid Chloride hydrolysis. | Check quality of Acid Chloride. If hydrolyzed to acid, it will not react. Distill or use fresh reagent. |

References

-

Rathke, M. W.; Cowan, P. J. "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride."[11] Journal of Organic Chemistry, 1985 , 50(15), 2622–2624. Link

- Spivey, A. C. et al. "C-Acylation of Enolates." Science of Synthesis, 2005, 26, 103.

-

Organic Syntheses. "Ethyl Diacetylacetate." Org.[12][13] Synth.1943 , Coll. Vol. 2, 266. (Foundational protocol for Mg-mediated acylation). Link

-

Zukerman-Schpector, J. et al. "Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate."[3][5] Acta Crystallographica Section E, 2013 , 69(9), o1474.[5] (Structural analog reference). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. (PDF) Ethyl (2z)-3-Oxo-2-(3,4,5-Trimetho [research.amanote.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate - UM Research Repository [eprints.um.edu.my]

- 6. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 11. scilit.com [scilit.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Reagents required for synthesizing Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Application Note: Regioselective Synthesis of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate

Strategic Context & Target Significance

The 3,4,5-trimethoxyphenyl group is widely recognized as a "privileged scaffold" in medicinal chemistry , frequently utilized in the design of tubulin-binding antimitotic agents, antimicrobial drugs, and cardiovascular therapeutics. Synthesizing complex intermediate building blocks like Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate requires the precise C-acylation of a

Directly reacting

Mechanistic Causality: The Role of MgCl₂

The success of this protocol hinges on the synergistic use of anhydrous magnesium chloride (MgCl₂) and a mild tertiary amine base (e.g., pyridine). Do not substitute with stronger bases (like NaH or alkoxides), as understanding the causality of the metal-enolate interaction is key to preventing ester hydrolysis:

-

pKa Modulation via Chelation: Ethyl acetoacetate is a relatively weak carbon acid. The addition of Mg²⁺ results in the formation of a bidentate chelate with the two carbonyl oxygens. This Lewis acid-base interaction withdraws electron density, significantly lowering the pKa of the

-proton. -

Mild Deprotonation: Because the

-proton is now highly acidic, a mild base like pyridine can quantitatively deprotonate the substrate. -

Regioselective Electrophilic Attack: The resulting magnesium enolate is tightly coordinated at the oxygen atoms. This steric and electronic shielding effectively blocks O-acylation, directing the incoming electrophile (3,4,5-trimethoxybenzoyl chloride) exclusively to the nucleophilic

-carbon.